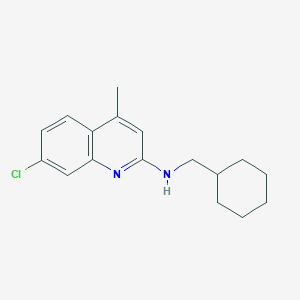
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine, also known as CQMA, is a synthetic compound with potential applications in scientific research. It belongs to the class of quinolinamines and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. For example, 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been found to bind to the serotonin 5-HT7 receptor, which is involved in the regulation of mood, sleep, and circadian rhythms.
Biochemical and Physiological Effects:
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been shown to have low toxicity, which makes it a potentially useful tool in scientific research. However, one limitation of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Orientations Futures
There are several future directions for the study of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its interactions with other enzymes and receptors, which may reveal new targets for drug discovery. Additionally, the development of new synthetic methods for 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine may improve its yield and purity, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline with cyclohexylmethylamine. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is typically around 60-70%, and the purity can be further improved by recrystallization.
Applications De Recherche Scientifique
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has been used in scientific research for its potential applications in drug discovery and development. It has been studied for its ability to inhibit certain enzymes and receptors, which are involved in various biological processes. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties.
Propriétés
IUPAC Name |
7-chloro-N-(cyclohexylmethyl)-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-12-9-17(19-11-13-5-3-2-4-6-13)20-16-10-14(18)7-8-15(12)16/h7-10,13H,2-6,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNDNEGMSDRILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5169982.png)
![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5169990.png)
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate](/img/structure/B5169994.png)
![N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5169998.png)
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B5170010.png)
![2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5170013.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)propanamide](/img/structure/B5170017.png)
![(3aS*,5S*,9aS*)-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5170028.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide](/img/structure/B5170066.png)
![{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5170073.png)
![N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170080.png)
![1-benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5170085.png)
![1-(2,5-dimethylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170090.png)